Acute Oral Toxicity of 4,4'-Dichlorobiphenyl (PCB 15) Versus Monochlorobiphenyl Congeners: LD50 Quantification in Rodent Models
The acute oral toxicity of 4,4'-dichlorobiphenyl (PCB 15) in rats, expressed as LD50, is 1010 mg/kg, which is approximately 2.5-fold higher (less acutely toxic) than 4-monochlorobiphenyl (PCB 3), for which the rat oral LD50 is reported at 400 mg/kg [1]. The intraperitoneal LD50 in mice for PCB 15 is 880 mg/kg, while the intraperitoneal LD50 for 4-monochlorobiphenyl (PCB 3) in mice is 330 mg/kg, representing a 2.7-fold difference [1][2]. This quantitative difference in acute toxicity between the dichlorinated PCB 15 and the monochlorinated PCB 3 is directly attributable to the additional para-chloro substitution and the consequent alteration in molecular planarity and metabolic susceptibility [3].
| Evidence Dimension | Acute oral toxicity (LD50) |
|---|---|
| Target Compound Data | 1010 mg/kg (Oral, Rat); 880 mg/kg (Intraperitoneal, Mouse) |
| Comparator Or Baseline | 4-Monochlorobiphenyl (PCB 3): 400 mg/kg (Oral, Rat); 330 mg/kg (Intraperitoneal, Mouse) |
| Quantified Difference | PCB 15 oral LD50 is ~2.5× higher (less toxic) than PCB 3; intraperitoneal LD50 is ~2.7× higher |
| Conditions | Rodent acute toxicity studies; rat oral administration; mouse intraperitoneal injection |
Why This Matters
This quantifiable difference in acute toxicity informs risk assessment tiering and dictates distinct safety handling protocols when procuring PCB 15 for laboratory use versus lower-chlorinated congeners.
- [1] T3DB. 4,4'-Dichlorobiphenyl (T3D0404). Toxin and Toxin Target Database. View Source
- [2] T3DB. 4-Monochlorobiphenyl (T3D0403). Toxin and Toxin Target Database. View Source
- [3] Hutzinger O, Safe S, Zitko V. The Chemistry of PCBs. Chapter 7: Metabolism of Chlorobiphenyls. CRC Press; 2018. View Source
